(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
CAS No.: 42399-49-5
Cat. No.: VC21344277
Molecular Formula: C16H15NO3S
Molecular Weight: 301.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 42399-49-5 |
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Molecular Formula | C16H15NO3S |
Molecular Weight | 301.4 g/mol |
IUPAC Name | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Standard InChI | InChI=1S/C16H15NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,14-15,18H,1H3,(H,17,19)/t14-,15+/m1/s1 |
Standard InChI Key | LHBHZALHFIQJGJ-CABCVRRESA-N |
Isomeric SMILES | COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)NC3=CC=CC=C3S2)O |
SMILES | COC1=CC=C(C=C1)C2C(C(=O)NC3=CC=CC=C3S2)O |
Canonical SMILES | COC1=CC=C(C=C1)C2C(C(=O)NC3=CC=CC=C3S2)O |
Appearance | Off-White Solid |
Melting Point | 202-203˚C |
Chemical Identity and Nomenclature
Primary Identification
(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is officially identified by the Chemical Abstracts Service (CAS) registry number 42399-49-5 . This compound is recognized in pharmaceutical contexts as Diltiazem EP Impurity E, highlighting its significance in quality control of Diltiazem formulations . The compound possesses a specific stereochemistry as indicated by the (2S-cis) designation, which refers to the S configuration at position 2 with a cis orientation of substituents.
Alternative Names and Identifiers
The compound is known by several alternative names and identifiers across various chemical and regulatory databases:
The structural relation to Diltiazem is indicated by the alternative name "Des[3-Acetyl-5-(2-dimethylamino)ethyl] Diltiazem," which specifies that this compound lacks both the 3-acetyl group and the 5-(2-dimethylamino)ethyl substituent present in the Diltiazem molecule .
Chemical Structure and Properties
Molecular Composition
The compound has a defined molecular formula of C16H15NO3S with a corresponding molecular weight of 301.36 g/mol . This formula reflects the presence of a benzothiazepine core structure with specific functional groups, including a methoxy group, a hydroxyl group, and a lactam functionality.
Structural Features
The molecule contains a 7-membered heterocyclic ring (the 1,5-benzothiazepine system) fused to a benzene ring. Key structural elements include:
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A 4-methoxyphenyl substituent at position 2
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A hydroxyl group at position 3
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A lactam (cyclic amide) at position 4
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The S configuration at stereogenic centers 2 and 3
The structural representation can be encoded using SMILES notation as: COC1=CC=C(C=C1)C2C(C(=O)NC3=CC=CC=C3S2)O .
Synthesis Methods
Novel Asymmetric Synthesis Protocol
A significant advancement in the synthesis of this compound was reported in a 2005 publication in the journal Heterocycles . This research presented a novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with the desired stereochemistry. The synthetic approach involved several key steps:
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Darzens condensation reactions using anisaldehyde with dichloroacetates
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Substitution reaction utilizing sodium o-nitrophenylthiolate
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Baker's yeast reduction to introduce stereoselectivity
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Formation of intermediate 2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylsulfanyl)-propionates
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Reduction of the nitro group
Applications and Significance
Pharmaceutical Quality Control
(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one represents an important compound at the intersection of synthetic organic chemistry, pharmaceutical analysis, and regulatory science. Its well-defined stereochemistry and structural relationship to Diltiazem make it valuable both as a synthetic target and as an analytical reference standard.
The development of novel asymmetric synthesis methods for this compound demonstrates ongoing interest in efficient and stereoselective approaches to complex heterocyclic structures. These synthetic advances may have broader implications for the preparation of related compounds with potential therapeutic applications.
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